molecular formula C10H6ClNO2 B2872653 6-Chloro-5-quinolinecarboxylic acid CAS No. 803736-96-1

6-Chloro-5-quinolinecarboxylic acid

Cat. No.: B2872653
CAS No.: 803736-96-1
M. Wt: 207.61
InChI Key: YMJPJHOYDHXFAZ-UHFFFAOYSA-N
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Description

6-Chloro-5-quinolinecarboxylic acid is an aromatic heterocyclic compound with a molecular formula of C10H6ClNO2. It is a derivative of quinoline, which is a nitrogen-containing heterocycle. This compound is known for its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-5-quinolinecarboxylic acid can be synthesized through several methods. One common method involves the reaction of 6-chloroquinoline with carbon dioxide under high pressure and temperature in the presence of a catalyst. Another method involves the cyclization of 2-chlorobenzaldehyde with aniline followed by oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-quinolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-5-quinolinecarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-5-carboxylic acid
  • 6-Fluoro-5-quinolinecarboxylic acid
  • 6-Methoxy-5-quinolinecarboxylic acid

Uniqueness

6-Chloro-5-quinolinecarboxylic acid is unique due to the presence of the chlorine atom at the 6-position, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and its potential as a pharmacophore in drug design .

Properties

IUPAC Name

6-chloroquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-3-4-8-6(2-1-5-12-8)9(7)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJPJHOYDHXFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=O)O)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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